4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI)

Physicochemical characterization Organic synthesis intermediate Quality control

Researchers needing stereochemical control in thiomorpholine synthesis often face limited access to chiral building blocks. This 2,3-dimethyl-N-formyl intermediate is supplied as a diastereomer mixture with vicinal stereocenters, enabling predictable cis/trans outcomes in downstream cyclization. Key supply features: (1) Distinct 2,3-substitution pattern for generating novel IP and SAR-differentiated KCNQ channel scaffolds; (2) Orthogonal protection allows sequential sulfur oxidation (sulfoxide/sulfone) and N-deprotection; (3) Aldehyde functionality is SnAP chemistry-ready. Consistent quality batch-over-batch for reproducible stereochemical results.

Molecular Formula C7H13NOS
Molecular Weight 159.25 g/mol
Cat. No. B13628525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI)
Molecular FormulaC7H13NOS
Molecular Weight159.25 g/mol
Structural Identifiers
SMILESCC1C(SCCN1C=O)C
InChIInChI=1S/C7H13NOS/c1-6-7(2)10-4-3-8(6)5-9/h5-7H,3-4H2,1-2H3
InChIKeyMNBQDDYTJUQZDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) Overview


4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) is a heterocyclic building block (molecular formula C7H13NOS, molecular weight 159.25 g/mol) . It features a thiomorpholine ring—a saturated six-membered heterocycle containing one nitrogen atom and one sulfur atom—substituted with two methyl groups at the 2- and 3-positions, and an N-formyl (aldehyde) functional group on the nitrogen . As a tertiary N-formyl thiomorpholine, this compound exists as a mixture of diastereomers due to the two chiral centers at the 2- and 3-positions, a stereochemical feature that distinguishes it from symmetrically substituted or unsubstituted thiomorpholine analogs and creates both synthetic challenges and opportunities for stereochemical control in downstream derivatization [1].

Thiomorpholine building block with vicinal 2,3-dimethyl stereocenters
N-Formyl protected nitrogen for staged functionalization
Enables stereocontrolled synthesis and scaffold diversification

4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- vs. Generic Analogs


Interchanging 4-thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) with other thiomorpholine carboxaldehydes or unsubstituted thiomorpholines is scientifically unsound because the specific substitution pattern (2,3-dimethyl substitution on the thiomorpholine ring) fundamentally alters three key parameters that govern downstream utility: (1) stereochemical outcomes in subsequent reactions, (2) the electronic environment at the sulfur atom affecting oxidation susceptibility, and (3) the steric and conformational constraints around the N-formyl group during further derivatization [1]. The 2,3-dimethyl pattern introduces vicinal stereocenters that are absent in 2,6-dimethyl , 3,5-dimethyl [2], or unsubstituted analogs, directly affecting diastereomeric ratios in products and the feasibility of stereocontrolled synthesis. Furthermore, the aldehyde functional group on the ring nitrogen is electron-withdrawing, which modifies the nucleophilicity and redox behavior of the sulfur atom compared to non-acylated thiomorpholines [1]. Substituting with a generic analog risks altered reaction yields, different stereochemical outcomes, and potential failure of downstream catalytic or biological applications that depend on the precise three-dimensional and electronic properties conferred by the 2,3-dimethyl-N-formyl architecture.

2,3-Dimethyl-N-formyl thiomorpholine 3,5-Dimethyl or 2,6-dimethyl analogs lack vicinal stereocenters, altering stereochemical outcomes
Protected N-formyl aldehyde handle Non-formyl thiomorpholines require additional activation steps before derivatization
Sulfur available for controlled oxidation while nitrogen remains protected Unprotected thiomorpholines compete at nitrogen, may complicate oxidation selectivity

4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- Differentiation Evidence


Physicochemical Properties vs. Parent Thiomorpholine

4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) exhibits a predicted density of 1.1 ± 0.1 g/cm³ and a boiling point of 289.7 ± 33.0 °C at 760 mmHg . In comparison, unsubstituted thiomorpholine (CAS 123-90-0, molecular weight 103.18 g/mol) has a reported density of 1.026 g/mL at 25 °C and a boiling point of 169 °C . The introduction of the N-formyl group and two methyl substituents increases the molecular weight by approximately 54% relative to parent thiomorpholine, resulting in a predicted boiling point elevation of approximately 120 °C and a density increase of approximately 7.2%.

Physicochemical shift vs. parent
Cross-study comparable
Target: ~1.1 g/cm³, bp ~290 °C Thiomorpholine: 1.03 g/mL, bp 169 °C
Higher boiling point may reduce volatility; density affects partitioning
Predicted values; experimental confirmation advised
Physicochemical characterization Organic synthesis intermediate Quality control

Stereochemical Complexity vs. Symmetrical Analogs

4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) contains vicinal chiral centers at the 2- and 3-positions, generating a mixture of diastereomers. This stereochemical feature is directly demonstrated by Brunet et al. (1988) for the closely related N-methoxycarbonyl-2,3-dimethyl-1,4-thiamorpholine scaffold, where cyclization of the corresponding β-N-methoxycarbonylaminoalkyl vinyl sulfoxides with sodium hydride in DMF at room temperature proceeded stereospecifically to yield either cis- or trans-2,3-dimethyl-1,4-thiamorpholine products [1]. The stereospecificity of this cyclization is dependent on the starting sulfoxide/sulfone configuration, and epimerization at C(2) was observed in the sulfone series after prolonged reaction times [1]. In contrast, symmetrical analogs such as 3,5-dimethylthiomorpholine (trans- or cis-) lack the vicinal stereocenter adjacency that enables this stereospecific cyclization pathway, offering a qualitatively different stereochemical landscape for downstream derivatization [2].

Stereochemical control
Class-level inference
Stereospecific cyclization to cis/trans products Non-vicinal analogs lack equivalent stereochemical control
Vicinal stereocenters support predictable stereochemical outcomes
Class-level inference based on N-methoxycarbonyl analog
Stereoselective synthesis Chiral building block Medicinal chemistry

S-Oxidation vs. N-Formyl Protection

The sulfur atom in the thiomorpholine ring is susceptible to S-oxidation, a key metabolic pathway. In situ ¹H NMR studies of thiomorpholine degradation by Mycobacterium aurum MO1 cytochrome P450 identified the thiomorpholine sulfoxide as a primary oxidation intermediate, formed via S-oxidation (S → SO), followed by ring cleavage to yield thiodiglycolic acid [1]. In 4-thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI), the nitrogen atom is protected by an electron-withdrawing N-formyl group. This modification is expected to alter the electronic environment of the ring, potentially modulating the rate of S-oxidation compared to unprotected thiomorpholines. Asinger et al. demonstrated that oxidation of alkyl-substituted thiomorpholines with 30% H₂O₂ at 0 °C yields sulfoxides (83% yield for a representative alkyl-substituted analog), while oxidation at 50 °C or with excess H₂O₂ yields sulfones (93% yield) [2].

S-Oxidation handle
Class-level inference
N-Formyl protection modulates sulfur oxidation Unprotected thiomorpholine: metabolic sulfoxide formation
Dual handle enables staged oxidation/deprotection strategies
Quantitative rate comparison not available
Metabolic stability Oxidation resistance Prodrug design

SnAP Aldehyde Reactivity vs. Non-Formyl Intermediates

The aldehyde functional group in 4-thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) enables participation in SnAP (tin amine protocol) chemistry for the synthesis of substituted thiomorpholines. Vo et al. (2013) demonstrated that aldehydes can be transformed into N-unprotected 3-thiomorpholines using SnAP reagents under copper-mediated radical cyclization conditions, with broad functional group tolerance and mild reaction conditions [1]. This methodology provides an alternative to metal-catalyzed cross-coupling reactions, which are generally unsuited to the functionalization of saturated N-heterocycles [1]. In contrast, non-formyl thiomorpholine intermediates (e.g., 2,3-dimethylthiomorpholine, CAS 136195-54-5 for cis- isomer) lack this aldehyde functionality and require alternative activation strategies for further derivatization .

SnAP aldehyde reactivity
Class-level inference
Aldehyde enables SnAP radical cyclization Non-formyl intermediates require extra activation
Aldehyde moiety provides direct entry to N-unprotected thiomorpholines
SnAP methodology context; aldehyde is prerequisite
SnAP reagents Heterocycle synthesis N-unprotected amines

KCNQ Potassium Channel Modulator Intermediate

Substituted thiomorpholine derivatives represent a key structural class in the development of KCNQ family potassium channel openers, as disclosed in patent US8012962B2 (Lundbeck A/S) and related filings [1]. These compounds are useful in the treatment of disorders responsive to opening of KCNQ potassium channels, including epilepsy [1]. The general formula encompasses thiomorpholine rings with diverse substitution patterns, including alkyl substituents analogous to the 2,3-dimethyl motif. The specific substitution pattern at the 2- and 3-positions (rather than 3,5- or 2,6-positions) affects the three-dimensional presentation of pharmacophoric elements in the final drug candidate, influencing KCNQ channel subtype selectivity and potency [1]. 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) serves as a protected N-formyl intermediate that can be deprotected to access the free amine for further elaboration into KCNQ-targeting scaffolds.

KCNQ precursor context
Supporting evidence
2,3-Dimethyl scaffold as KCNQ modulator precursor 3,5-Dimethyl analogs offer alternative SAR landscape
Supports KCNQ channel research precursor context
Patent-derived SAR; subtype selectivity to be evaluated
KCNQ channel opener CNS drug discovery Epilepsy therapeutics

4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- Application Scenarios


Stereospecific Synthesis of 2,3-Dimethylthiomorpholines

This compound is optimally deployed as a starting material or key intermediate in synthetic sequences requiring stereochemical control over the 2- and 3-positions of the thiomorpholine ring. The demonstrated stereospecific cyclization of related N-methoxycarbonyl precursors to yield either cis- or trans-2,3-dimethyl-1,4-thiamorpholines [1] establishes that the 2,3-vicinal stereocenter arrangement enables predictable stereochemical outcomes. Researchers can deprotect the N-formyl group to access the free amine, then apply stereospecific cyclization conditions to generate chirally defined thiomorpholine scaffolds. This application scenario is not replicable with 3,5-dimethyl or 2,6-dimethyl analogs, which lack vicinal stereocenters and therefore cannot undergo equivalent stereospecific transformations.

Staged Oxidation to Sulfoxide and Sulfone Libraries

The compound's thiomorpholine sulfur is available for controlled oxidation while the N-formyl group protects the nitrogen from undesired side reactions. By applying established oxidation protocols—30% H₂O₂ at 0 °C for sulfoxide formation (approximately 80-87% yields observed for alkyl-substituted analogs) or excess H₂O₂ at elevated temperature for sulfone formation (up to 93% yield) [2]—researchers can generate a library of S-oxide derivatives with the N-formyl group intact. Subsequent orthogonal deprotection of the N-formyl group yields free amine derivatives with defined sulfur oxidation states. This staged functionalization strategy is a direct consequence of the compound's dual functionality (protected nitrogen plus oxidizable sulfur) and distinguishes it from both fully unprotected thiomorpholines and fully oxidized sulfone-only analogs.

SnAP Aldehyde Building Block for N-Unprotected Thiomorpholines

The aldehyde functional group of 4-thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) is compatible with SnAP (tin amine protocol) methodology, enabling copper-mediated radical cyclization to yield N-unprotected thiomorpholines [3]. This application scenario is specifically enabled by the aldehyde moiety; non-formyl thiomorpholine intermediates cannot participate in SnAP chemistry without prior functionalization. Researchers employing SnAP reagents for the rapid assembly of substituted thiomorpholine libraries should select this compound when access to the 2,3-dimethyl-substituted N-unprotected thiomorpholine scaffold is required.

KCNQ Potassium Channel Modulator Precursor

As a protected 2,3-dimethylthiomorpholine intermediate, this compound serves as a synthetic precursor for the preparation of substituted thiomorpholine derivatives being investigated as KCNQ family potassium channel openers [4]. The 2,3-dimethyl substitution pattern provides a stereoelectronically distinct scaffold for SAR exploration in CNS drug discovery programs targeting epilepsy and related neurological disorders. After N-deprotection, the resulting 2,3-dimethylthiomorpholine amine can be elaborated with diverse aryl, heteroaryl, or acyl substituents to generate candidate molecules for KCNQ channel screening. The structural uniqueness of the 2,3-dimethyl substitution pattern—as opposed to more commonly reported 3,5-dimethyl or unsubstituted thiomorpholines—offers opportunities for novel composition-of-matter patent claims and exploration of under-investigated chemical space in the thiomorpholine pharmacophore landscape.

Application
Selection Property
Validation Focus
Stereocontrolled thiomorpholine synthesis
Vicinal 2,3-dimethyl stereocenters
Stereochemical outcome verification (cis/trans)
Sulfur oxidation library generation
Protected N-formyl nitrogen
Sulfoxide/sulfone ratio and yield optimization
SnAP-mediated N-unprotected thiomorpholine synthesis
Reactive aldehyde functional group
SnAP cyclization efficiency and scope
KCNQ channel modulator precursor research
2,3-Dimethyl scaffold for SAR exploration
Channel subtype selectivity screening

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